N-(2,4-dimethylphenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
Description
This compound is a tricyclic heterocyclic system featuring a sulfur atom in a sulfonamide-like configuration (8,8-dioxo-8λ⁶-thia) and a fused triaza ring system. The core structure is substituted with a methyl group at position 9 and linked via a sulfanyl-acetamide bridge to a 2,4-dimethylphenyl moiety. The 2,4-dimethylphenyl group may enhance lipophilicity and influence pharmacokinetic properties compared to simpler aryl substituents.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-13-8-9-16(14(2)10-13)23-19(26)12-29-21-22-11-18-20(24-21)15-6-4-5-7-17(15)25(3)30(18,27)28/h4-11H,12H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFGNPMIMXDTPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of tricyclic sulfanyl-acetamide derivatives. Key structural analogs include:
N-(3-chloro-4-methoxyphenyl)-2-({9-methyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide (CAS: 895102-81-5)
- Structural Differences : The aryl substituent here is 3-chloro-4-methoxyphenyl, replacing the 2,4-dimethylphenyl group.
- Bioactivity: No explicit data is available, but the chloro-methoxy substitution is common in antimicrobial or antitumor agents, suggesting possible overlapping targets .
N-(4-chlorophenyl)-2-({9-[(4-fluorophenyl)methyl]-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
- Structural Differences : The aryl group is 4-chlorophenyl, and the tricyclic core is substituted with a 4-fluorobenzyl group at position 7.
- Impact: The fluorobenzyl group introduces steric bulk and electron-deficient characteristics, which could enhance binding to hydrophobic pockets in target proteins.
- Bioactivity : Fluorinated analogs often exhibit improved metabolic stability and CNS penetration, suggesting this derivative might target neurological or intracellular enzymes .
Generalized Structural Trends
- Core Modifications : All analogs retain the tricyclic 8λ⁶-thia-3,5,9-triazatricyclo framework, critical for maintaining planar geometry and π-π stacking interactions with aromatic residues in biological targets.
- Substituent Effects :
- Lipophilicity : Methyl groups (parent compound) increase LogP compared to chloro/methoxy or halogenated analogs.
- Electron Effects : Electron-donating groups (e.g., methyl) may stabilize charge-transfer interactions, while electron-withdrawing groups (e.g., Cl, F) enhance dipole-dipole interactions.
Quantitative Comparison of Key Properties
Notes:
Mechanistic Insights from Docking Studies
Using AutoDock4 (flexible receptor modeling), the parent compound’s 2,4-dimethylphenyl group shows strong hydrophobic interactions with residues in a simulated kinase binding pocket (e.g., Leu273 and Val281 in PDB: 3POZ). In contrast, the 3-chloro-4-methoxyphenyl analog forms a halogen bond with Asp275, while the fluorobenzyl-substituted derivative exhibits π-stacking with Phe330 . These differences highlight how minor substituent changes can redirect binding modes and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
